molecular formula C13H12BrN B1625220 N-Benzyl-2-bromoaniline CAS No. 71687-81-5

N-Benzyl-2-bromoaniline

Cat. No. B1625220
CAS RN: 71687-81-5
M. Wt: 262.14 g/mol
InChI Key: KUSIVIJKFBJPBH-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromoaniline is a synthetic chemical compound that belongs to the chemical class of aniline derivatives. It has a molecular formula of C13H12BrN and an average mass of 262.145 Da .


Synthesis Analysis

The synthesis of 2-bromoaniline, a precursor to N-Benzyl-2-bromoaniline, involves three reactions :

Alkylation of 2-bromoaniline with benzyl bromide under ostensibly basic N-alkylation conditions resulted in migration of bromine from the 2- to the 4-aryl position .


Molecular Structure Analysis

The molecular structure of N-Benzyl-2-bromoaniline consists of a benzene ring attached to an amine (NH2) group and a bromine atom . The bromine atom is attached to the second carbon atom in the benzene ring, while the benzyl group is attached to the nitrogen atom of the amine group .


Chemical Reactions Analysis

The chemical reactions involving N-Benzyl-2-bromoaniline are primarily its synthesis reactions. The nitration, conversion of the nitro group to an amine, and bromination are key steps in its synthesis . An unexpected rearrangement was observed when 2-bromoaniline was alkylated with benzyl bromide, resulting in the migration of bromine from the 2- to the 4-aryl position .


Physical And Chemical Properties Analysis

N-Benzyl-2-bromoaniline has a molecular weight of 262.14 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.

Scientific Research Applications

  • Chemical Synthesis and Mechanistic Studies : N-Benzyl-2-bromoaniline has been studied for its behavior in chemical reactions. Barraza and Denmark (2017) reported on the rearrangement of 2-bromoaniline under alkylation conditions, highlighting the importance of reagent choice in such reactions (Barraza & Denmark, 2017).

  • Complex Formation in Polymerization Reactions : In the field of polymer science, compounds related to N-Benzyl-2-bromoaniline have been used to form complexes with ZnII and CuII carboxylates. These complexes are active catalysts in the polymerization of ϵ‐caprolactone, as explored by Attandoh et al. (2014) (Attandoh, Ojwach, & Munro, 2014).

  • Fluorescent Labeling in Protein Research : Lang et al. (2006) utilized a derivative of benzyl bromide for the fluorescent labeling of selenomethionine residues in proteins, indicating its potential in biochemical and molecular biology applications (Lang, Spratt, Guillemette, & Palmer, 2006).

  • Crystal Structure Analysis : The study of crystal structures of benzylideneaniline compounds, including those related to N-Benzyl-2-bromoaniline, provides insights into the geometrical parameters and intermolecular interactions in these compounds. Khalaji and Harrison (2008) conducted such an analysis (Khalaji & Harrison, 2008).

  • Building Blocks for Chiral Peptidic Nucleic Acids : In the field of medicinal chemistry, Lenzi et al. (1995) explored the use of N-Boc-α-amino acids with nucleobase residues as building blocks for the synthesis of chiral PNA (peptidic nucleic acids), showing the versatility of related compounds in drug design (Lenzi, Reginato, & Taddai, 1995).

  • Potential in Organic Synthesis and Medicinal Chemistry : Gangjee et al. (2010) synthesized and evaluated a series of compounds as inhibitors of receptor tyrosine kinases, showcasing the potential of N-Benzyl-2-bromoaniline derivatives in the development of new pharmaceuticals (Gangjee, Zhao, Raghavan, Ihnat, & Disch, 2010).

Safety And Hazards

While specific safety and hazard information for N-Benzyl-2-bromoaniline was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-benzyl-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIVIJKFBJPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435401
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-bromoaniline

CAS RN

71687-81-5
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GS Gil, UM Groth - Journal of the American Chemical Society, 2000 - ACS Publications
… The N-allyl-N-benzyl-2-bromoaniline (1a) was selected to optimize the reaction conditions. … Thus, addition of N-allyl-N-benzyl-2-bromoaniline (1a) to a solution of 2.2 equiv. of tBuLi in Et …
Number of citations: 85 pubs.acs.org
R Freund, WWKR Mederski - Helvetica Chimica Acta, 2000 - Wiley Online Library
… Thus, reductive amination of benzaldehyde with 1a to N-benzyl-2bromoaniline 6 and subsequent anilide formation with acid 2 in the usual way proceeded without any complications. …
Number of citations: 44 onlinelibrary.wiley.com
P Mampuys, H Neumann, S Sergeyev, RVA Orru… - ACS …, 2017 - ACS Publications
… In addition, we performed an experiment starting from N-benzyl-2-bromoaniline (1q) and tert… (Scheme 8, D), while N-benzyl-2-bromoaniline (1q) only gave benzamide when working …
Number of citations: 53 pubs.acs.org
SJ Barraza, SE Denmark - Synlett, 2017 - thieme-connect.com
… Benzylation of 2-bromoaniline affords the N-benzyl-2-bromoaniline (5a) and HBr (Scheme [6]… Accordingly, N-benzyl-2-bromoaniline (5a) reacts with HBr to form N-benzylaniline (7e) and …
Number of citations: 5 www.thieme-connect.com
RB Bedford, CSJ Cazin - Chemical communications, 2002 - pubs.rsc.org
… When the reaction of N-benzyl-2-bromoaniline and 4-bromoanisole was attempted, GC/MS analysis showed that very little double coupling had occurred, with only trace amounts of the …
Number of citations: 81 pubs.rsc.org
JK Laha, KSS Tummalapalli, A Nair… - The Journal of Organic …, 2015 - ACS Publications
… A mixture of N-benzyl-2-bromoaniline (1.5 mmol), aniline (1.5 mmol), Pd(OAc) 2 (0.15 mmol), S-Phos (0.15 mmol), and Cs 2 CO 3 (3.0 mmol) in anhydrous toluene (6 mL) was degassed …
Number of citations: 63 pubs.acs.org
D Solé, L Vallverdú, X Solans… - Journal of the …, 2003 - ACS Publications
… Bromide 11b was less efficient in the addition to the carbonyl group than iodide 11a, and in the same reaction conditions it afforded N-benzyl-2-bromoaniline as the main product, …
Number of citations: 184 pubs.acs.org
VM Rao, AS Rao, SS Rani… - Mini Reviews in …, 2018 - ingentaconnect.com
… The use of Nbenzyl-2-bromoaniline in place of 1a was tested but the reaction did not proceed in this case. Overall, the conditions of entry 3 of Table 1 appeared to be optimum for the …
Number of citations: 4 www.ingentaconnect.com
SD Jadhav, D Bakshi, A Singh - The Journal of Organic Chemistry, 2015 - ACS Publications
… According to the general procedure (I), N-benzyl-2-bromoaniline (100 mg, 0.381 mmol) provided 14 after flash chromatography (15–25% ethyl acetate in petroleum ether) as a yellowish …
Number of citations: 48 pubs.acs.org
U Groth, P Köttgen, P Langenbach, A Lindenmaier… - Synlett, 2008 - thieme-connect.com
… Deprotonation of N-allyl-N-benzyl-2-bromoaniline (5a) with two equivalents of t-BuLi afforded the bisanion which after aqueous workup gave the indoline 6a in 33% yield with 30% ee (…
Number of citations: 24 www.thieme-connect.com

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